Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Overview
Description
Synthesis Analysis
4-(Methylsulfonyl)phenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals agrochemicals and dyestuff fields1. The synthesis of 4-(Methylsulfonyl)phenylacetic acid involves 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur1.Molecular Structure Analysis
While I couldn’t find the exact molecular structure for “Cyclopropyl-(4-methanesulfonyl-phenyl)-amine”, I found a related compound, 3-cycloheptyl-2-(4-methanesulfonyl-phenyl)-propionic acid, which has high-quality images based on quantum chemical computations available2.
Chemical Reactions Analysis
A related compound, (4-METHANESULFONYL-PHENYL)-METHYL-CARBAMIC ACID METHYL ESTER, is available from Sigma-Aldrich3. However, the specific chemical reactions involving “Cyclopropyl-(4-methanesulfonyl-phenyl)-amine” are not readily available.
Physical And Chemical Properties Analysis
4-Methylsulphonylphenylacetic acid, a related compound, has its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes available1.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1-Alkynyl Cyclopropylamines
Cyclopropanone derivatives, including those similar to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, are used to synthesize 1-alkynyl cyclopropylamines. This process involves reactions with terminal acetylenes and disubstituted amines, catalyzed by AuCl3 in water, offering a new method for preparing these compounds (Liu, An, Jiang, & Chen, 2008).
Mechanistic Studies in Organic Chemistry
N-cyclopropyl-N-alkylanilines, chemically related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, are studied for their reaction mechanisms with nitrous acid, demonstrating specific cleavage of the cyclopropyl group from the nitrogen. These transformations provide insights into the chemistry of cyclopropyl derivatives (Loeppky & Elomari, 2000).
Cyclopropane Derivatives Synthesis
The base-promoted addition of cyclopropane derivatives to aldehydes and ketones highlights the reactivity of cyclopropane moieties, akin to those in Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, for synthesizing cyclopropane derivatives in various organic syntheses (Kondo, Matsui, & Negishi, 1974).
Biomedical Research and Drug Development
Monoamine Oxidase Inactivators
Cyclopropyl amines, structurally related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, have been evaluated as monoamine oxidase inactivators. This research explores the interactions of these cyclic tertiary allylamines with monoamine oxidase B, relevant to neurodegenerative diseases like Parkinson's (Hall, Murray, Castagnoli, & Castagnoli, 1992).
Synthesis of Antitubercular and Antimalarial Agents
Alkylaminoaryl phenyl cyclopropyl methanones, which are chemically related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, have been synthesized and evaluated for their antitubercular and antimalarial activities. These compounds exhibit significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, highlighting the potential of cyclopropylamine derivatives in drug development (Ajay et al., 2010).
Electrochemical Studies for Drug Metabolism
Electrochemical-electrospray ionization mass spectrometric assays have been used to study the electrochemical oxidation of cyclopropylamines, akin to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. These studies help understand the metabolism-dependent inactivation of drugs and the fate of cyclopropylaminyl radical cations, which are critical in drug metabolism studies (Castagnoli, Bissel, Jurva, & Ashraf-Khorasani, 2008).
Safety And Hazards
A Safety Data Sheet for 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide, a related compound, is available4. It is only for research and development use by, or directly under the supervision of, a technically qualified individual4.
Future Directions
A paper titled “Design, synthesis, and biological evaluation of 6-substituted-3-(4 …” discusses the synthesis of related compounds5. This could potentially provide some insight into future directions for research involving “Cyclopropyl-(4-methanesulfonyl-phenyl)-amine”.
properties
IUPAC Name |
N-cyclopropyl-4-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMZISNUKSWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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